molecular formula C9H14ClNO B15252305 (4-(Methoxymethyl)phenyl)methanamine hydrochloride

(4-(Methoxymethyl)phenyl)methanamine hydrochloride

Cat. No.: B15252305
M. Wt: 187.66 g/mol
InChI Key: RRVGVNNHRAWELC-UHFFFAOYSA-N
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Description

(4-(Methoxymethyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a methoxymethyl group at the para position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methoxymethyl)phenyl)methanamine hydrochloride typically involves the reaction of 4-(Methoxymethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxymethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(Methoxymethyl)benzaldehyde or 4-(Methoxymethyl)benzoic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(Methoxymethyl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (4-(Methoxymethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-4-(methoxymethyl)phenyl)methanamine hydrochloride: A similar compound with a fluorine substitution at the meta position.

    (4-Methoxyphenyl)methanamine hydrochloride: Lacks the methoxymethyl group but has similar structural features.

Uniqueness

(4-(Methoxymethyl)phenyl)methanamine hydrochloride is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and binding properties. This makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

[4-(methoxymethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-11-7-9-4-2-8(6-10)3-5-9;/h2-5H,6-7,10H2,1H3;1H

InChI Key

RRVGVNNHRAWELC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)CN.Cl

Origin of Product

United States

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